molecular formula C9H10ClNO2 B1311018 (R)-Methyl 2-amino-2-(4-chlorophenyl)acetate CAS No. 43189-43-1

(R)-Methyl 2-amino-2-(4-chlorophenyl)acetate

Cat. No. B1311018
CAS RN: 43189-43-1
M. Wt: 199.63 g/mol
InChI Key: WEWZTDMEYWXSRG-MRVPVSSYSA-N
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Description

“®-Methyl 2-amino-2-(4-chlorophenyl)acetate” is a chemical compound with the molecular formula C9H10ClNO2 . It is also known by its IUPAC name, methyl (2R)-amino (4-chlorophenyl)ethanoate hydrochloride . The compound has a molecular weight of 236.1 .


Molecular Structure Analysis

The InChI code for “®-Methyl 2-amino-2-(4-chlorophenyl)acetate” is 1S/C9H10ClNO2.ClH/c1-13-9(12)8(11)6-2-4-7(10)5-3-6;/h2-5,8H,11H2,1H3;1H/t8-;/m1./s1 . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the stereochemistry.


Physical And Chemical Properties Analysis

“®-Methyl 2-amino-2-(4-chlorophenyl)acetate” is a solid or liquid compound . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Scientific Research Applications

Developments in Synthesis

The synthesis of clopidogrel, a drug with a core structure somewhat analogous to "(R)-Methyl 2-amino-2-(4-chlorophenyl)acetate," showcases advancements in synthetic methodologies for pharmaceuticals. Although the focus here is on the S-enantiomer for its antithrombotic activity, the comprehensive review of synthetic methods is indicative of the broader interest and challenges in synthesizing chirally pure compounds for medical applications (Saeed et al., 2017).

Environmental Science and Biodegradation

Research into methanogenic pathways and the impact of chlorophenols on the environment reflects the environmental science applications of compounds related to "(R)-Methyl 2-amino-2-(4-chlorophenyl)acetate." These studies highlight the importance of understanding how such compounds and their derivatives behave in natural settings and their potential impacts or applications in bioremediation efforts (Conrad, 2005).

Analytical Chemistry

The ninhydrin reaction, used for the analysis of amino acids, peptides, and proteins, underscores the utility of chemical reactions in analytical chemistry, including the analysis of compounds with functionalities similar to "(R)-Methyl 2-amino-2-(4-chlorophenyl)acetate." Such methodologies are crucial for the qualitative and quantitative analysis of compounds in agricultural, biomedical, and environmental samples (Friedman, 2004).

Neurochemistry

Studies on brain serotonergic systems using labeled alpha-methyl-L-tryptophan highlight the neurochemical research applications, illustrating how analogs and derivatives of amino acids, similar to "(R)-Methyl 2-amino-2-(4-chlorophenyl)acetate," can be employed to understand neurotransmitter synthesis and function in the brain (Diksic & Young, 2001).

Safety And Hazards

The compound is labeled with the signal word “Warning” and has several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

methyl (2R)-2-amino-2-(4-chlorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c1-13-9(12)8(11)6-2-4-7(10)5-3-6/h2-5,8H,11H2,1H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEWZTDMEYWXSRG-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=C(C=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](C1=CC=C(C=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00427718
Record name Methyl (2R)-amino(4-chlorophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Methyl 2-amino-2-(4-chlorophenyl)acetate

CAS RN

43189-43-1
Record name Methyl (2R)-amino(4-chlorophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 43189-43-1
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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